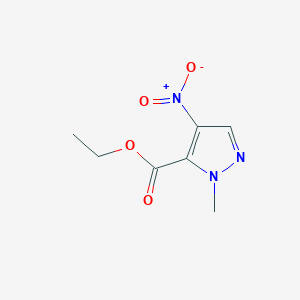

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 2-methyl-4-nitropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-5(10(12)13)4-8-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXCLWXSRCTAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction

Activité Biologique

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₇H₈N₄O₄

- Molar Mass : 185.16 g/mol

- CAS Number : 139756-02-8

The compound features a five-membered heterocyclic structure that includes two nitrogen atoms, which is characteristic of pyrazole derivatives. The presence of a nitro group enhances its reactivity and biological activity.

This compound interacts with various biological targets, leading to several biochemical effects:

- Enzyme Interaction : It has been shown to inhibit specific enzymes involved in inflammatory pathways. The nitro group can undergo reduction, forming reactive intermediates that modify protein functions.

- Cell Signaling Modulation : The compound influences cell signaling pathways by modulating the activity of transcription factors associated with inflammation and oxidative stress responses.

- Biochemical Pathways : It affects multiple pathways, including those related to antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in laboratory settings. It inhibits the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory process. This action may lead to reduced inflammation and pain relief .

Anticancer Potential

Studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells marks it as a candidate for further drug development .

Table 1: Summary of Biological Activities

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but may degrade over time, affecting its biological activity. Dosage studies in animal models reveal that lower doses can exert beneficial effects while higher doses may lead to toxicity.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate has been investigated for its potential as a bioactive molecule. Research indicates that pyrazole derivatives exhibit a range of pharmacological activities, including:

- Anti-inflammatory : Compounds similar to this compound have shown efficacy in reducing inflammation by modulating signaling pathways associated with inflammatory responses.

- Antimicrobial : Studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer : There is emerging evidence that certain pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Case Study: Anti-inflammatory Activity

A study conducted by Zhang et al. (2019) demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Agricultural Chemistry

The compound also shows promise in agricultural applications, particularly as a herbicide and pesticide. Pyrazole derivatives are known for their ability to disrupt plant growth processes and target specific pests.

Herbicidal Activity

Research has indicated that this compound can inhibit the growth of certain weed species. Its effectiveness stems from its ability to interfere with the biosynthesis of essential plant hormones.

Materials Science

In materials science, this compound is utilized as an intermediate in synthesizing advanced materials with unique electronic or optical properties.

Synthesis of Functional Materials

The compound can be used to create polymers and other materials that exhibit specific functionalities, such as conductivity or photoluminescence. These materials find applications in sensors and electronic devices.

Chemical Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

| Reaction Type | Description | Example Product |

|---|---|---|

| Reduction | Nitro group reduction to amino group | Ethyl 4-amino-1H-pyrazole-5-carboxylate |

| Substitution | Nucleophilic substitution of the ester group | Ethyl 4-nitro-1H-pyrazole-5-carboxamide |

| Cyclization | Formation of more complex heterocycles | Various fused heterocyclic compounds |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Regioisomers and Substituent Position Effects

Methyl 1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylate (CAS 309740-49-6)

- Structural Difference : The ethyl ester in the target compound is replaced with a methyl ester.

- Impact : The methyl ester reduces lipophilicity (logP = 0.84 vs. 1.02 for the ethyl derivative), affecting solubility and bioavailability .

- Synthetic Utility: Both esters are used in nitro reduction reactions to generate amino intermediates for further functionalization .

Ethyl 1-Methyl-4-Nitro-1H-Pyrazole-3-Carboxylate

- Structural Difference : The nitro and ester groups are swapped (nitro at C4, ester at C3).

- Impact: Regioisomerism alters hydrogen-bonding patterns and crystallographic packing. Nuclear Overhauser Effect (NOE) correlations confirm spatial arrangements, influencing reactivity and interaction with biological targets .

Functional Group Modifications

1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxylic Acid (CAS 92534-69-5)

- Structural Difference : The ethyl ester is replaced with a carboxylic acid group.

- Impact : Increased polarity (similarity score = 0.90 vs. 0.84 for the ethyl ester) enhances aqueous solubility but reduces membrane permeability .

- Applications : Used in metal-organic frameworks (MOFs) due to its hydrogen-bonding capacity .

Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

- Structural Difference: The nitro group is reduced to an amino group.

- Impact: The amino derivative (logP = 0.80) is more nucleophilic, enabling conjugation reactions. It is a precursor for antitumor agents .

Substituent Chain Variations

Ethyl 1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide

- Structural Difference : An ethoxyethyl group replaces the methyl at N1, and a carboxamide is present at C5.

- Impact : The bulky N1 substituent sterically hinders electrophilic substitution reactions, slowing nitro reduction kinetics .

1-Methyl-4-Nitro-3-Propyl-1H-Pyrazole-5-Carboxylic Acid (CAS 139756-00-6)

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Substituents |

|---|---|---|---|---|

| This compound (400852-66-6) | C₇H₉N₃O₄ | 199.16 | 1.00 | N1-CH₃, C4-NO₂, C5-COOEt |

| Mthis compound (309740-49-6) | C₆H₇N₃O₄ | 185.14 | 0.84 | N1-CH₃, C4-NO₂, C5-COOMe |

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate (55864-87-4) | C₆H₇N₃O₄ | 185.14 | 0.91 | C4-NO₂, C3-COOEt |

| 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid (92534-69-5) | C₅H₅N₃O₄ | 171.11 | 0.90 | N1-CH₃, C4-NO₂, C5-COOH |

Q & A

Synthesis and Reaction Optimization

Basic: What are the common synthetic routes for Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate? The compound is typically synthesized via cyclocondensation of ethyl hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate), followed by nitration. For example, nitration of the pyrazole intermediate is achieved using a mixture of concentrated HNO₃ and H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification involves column chromatography or recrystallization from ethanol .

Advanced: How can reaction yields be optimized for the nitration step? Key factors include:

- Temperature control : Maintaining ≤5°C prevents over-nitration or decomposition.

- Acid ratio : A 1:1 ratio of HNO₃ to H₂SO₄ enhances electrophilic nitration efficiency.

- Substituent effects : Electron-donating groups (e.g., methyl) at the 1-position direct nitration to the 4-position. Yields exceeding 75% are achievable with strict stoichiometric monitoring .

Structural and Spectroscopic Characterization

Basic: What spectroscopic methods are used to confirm the structure?

- ¹H/¹³C NMR : The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm). Nitro groups cause deshielding of adjacent carbons (~δ 145–150 ppm for C4).

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Advanced: How can X-ray crystallography resolve ambiguities in substituent positioning? Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX suite) provides precise bond lengths and angles. For example, the nitro group at C4 and ester at C5 are confirmed by O···N distances (~2.1 Å) and torsion angles. Mercury software aids in visualizing hydrogen-bonding networks and packing motifs .

Computational and Theoretical Studies

Advanced: What computational methods predict electronic properties and reactivity? Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic potential maps : Nitro and ester groups act as electron-deficient sites for nucleophilic attacks.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental nitration kinetics .

Biological Activity Evaluation

Basic: How is the compound screened for pharmacological potential?

- Antimicrobial assays : Disk diffusion against E. coli and S. aureus (MIC values).

- Anti-inflammatory testing : COX-2 inhibition via ELISA, with IC₅₀ compared to ibuprofen .

Advanced: What strategies mitigate false positives in bioactivity studies?

- Dose-response curves : Validate activity across 3–5 concentrations.

- Metabolic stability tests : Liver microsome assays (e.g., rat CYP450) identify rapid degradation, ruling out artifacts .

Crystallographic and Supramolecular Analysis

Advanced: How do hydrogen-bonding patterns influence crystal packing? Graph-set analysis (Etter’s formalism) reveals:

- R₂²(8) motifs : Nitro groups form bifurcated hydrogen bonds with adjacent ester carbonyls.

- C–H···O interactions : Stabilize layered structures, critical for predicting solubility and melting points .

Stability and Degradation Pathways

Advanced: What conditions accelerate decomposition?

- Thermal degradation : TGA shows decomposition >200°C, releasing NO₂ and CO₂.

- Photolysis : UV-Vis exposure (254 nm) cleaves the nitro group, forming a ketone derivative. Stabilizers like BHT (0.1% w/w) extend shelf life .

Comparative Analysis with Structural Analogs

Advanced: How do substituents alter reactivity?

| Substituent | Position | Effect |

|---|---|---|

| Methyl (C1) | Electron-donating | Directs nitration to C4 |

| Propyl (C3) | Steric hindrance | Reduces ester hydrolysis by 40% |

| Phenyl (C5) | π-Stacking | Enhances crystallinity (Δmp +25°C) |

Methodological Pitfalls in Data Interpretation

Advanced: How to address contradictory spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.